molecular formula C8H5NO3 B13466526 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

Cat. No.: B13466526
M. Wt: 163.13 g/mol
InChI Key: OMEVVZLNHXZHFW-UHFFFAOYSA-N
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Description

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is a high-value heterocyclic building block designed for advanced organic synthesis and medicinal chemistry research. As a derivative of furo[3,4-b]pyridine-5,7-dione (also known as 2,3-pyridinedicarboxylic anhydride or quinolinic anhydride) , this methyl-substituted analog shares the core reactive anhydride structure, which is highly susceptible to nucleophilic attack, facilitating ring-opening and further functionalization. Researchers primarily utilize this core structure as a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles . Its primary research value lies in the synthesis of novel substituted imines (Schiff bases) . These imine compounds, characterized by an azomethane (C=N) functional group, are millstones in chemical research due to their diverse reactivity and significant biological profiles . Studies on related structures have demonstrated potential for a wide range of biological activities, including anti-inflammatory, antimalarial, analgesic, antioxidant, antimicrobial, and anticancer properties . The mechanism of action for compounds derived from this scaffold is often linked to the electrophilic nature of the imine group, which can interact with biological nucleophiles . In practical application, the parent compound is typically synthesized from quinolinic acid and can undergo reactions with various nucleophiles like amines and alcohols. The incorporation of the methyl group at the 4-position is expected to influence the compound's electronic properties, lipophilicity, and overall metabolic profile, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

4-methylfuro[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C8H5NO3/c1-4-2-3-9-6-5(4)7(10)12-8(6)11/h2-3H,1H3

InChI Key

OMEVVZLNHXZHFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione generally involves multi-step reactions designed to construct the fused furo-pyridine ring system. The key steps typically include condensation and cyclization reactions that form the heterocyclic core.

Reported Synthetic Routes and Reaction Conditions

While direct synthesis routes for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione are limited, analogous compounds such as furo[3,4-b]pyridine-5-one have been prepared through well-established methods involving:

  • Condensation Reactions: Starting from substituted pyridine derivatives and appropriate carbonyl compounds to form intermediates that undergo cyclization.
  • Cyclization Processes: Intramolecular cyclization to close the furan ring onto the pyridine framework, often facilitated by acidic or dehydrating agents.

One example involves the dehydration of 2,3-pyridine dicarboxylic acid derivatives using acetic anhydride to generate the fused bicyclic system, followed by further functional group transformations.

Specific Synthetic Example Involving Hydrazine Hydrate

In a related synthetic study involving furo(3,4-b)pyridine-5,7-dione derivatives, the compound was reacted with hydrazine hydrate under reflux conditions (95°C) to yield dihydropyridazine derivatives, demonstrating the reactivity of the dione moiety for further functionalization. This process involved dropwise addition of hydrazine hydrate and refluxing for several hours under open conditions.

Summary of Synthesis Data and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Dehydration of pyridine dicarboxylic acid Acetic anhydride, reflux Not specified Forms fused bicyclic dione system
2 Reaction with hydrazine hydrate Dropwise addition, reflux at 95°C, 3 hours Not specified Converts dione to dihydropyridazine derivatives
3 Aromatic nucleophilic substitution (related system) 2-chloropyridine + hydrazine monohydrate, microwave, solvent-free 88 Precursor for fused heterocycles
4 Cyclocondensation (related system) Amino-butenenitrile, microwave, solvent-free 91 Forms aminopyrazole intermediate

Analysis of Preparation Methods

  • Multi-step Synthesis: The preparation of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione requires careful stepwise construction of the fused ring system, often starting from pyridine derivatives with suitable functional groups.
  • Cyclization and Dehydration: Key steps involve dehydration to close the furan ring and cyclization to form the heterocyclic core.
  • Use of Hydrazine Hydrate: This reagent is critical for modifying the dione moiety toward further heterocyclic transformations.
  • Microwave-Assisted Synthesis: Emerging as a powerful technique for related heterocycles, offering improved yields and reaction times under solvent-free conditions.
  • Lack of Direct Detailed Protocols: Despite some available data on related compounds, explicit step-by-step synthetic protocols for this exact compound remain limited in public literature, highlighting an area for further research.

Chemical Reactions Analysis

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Thieno[3,4-b]pyridine-5,7-dione
  • Structure : Replaces the furan oxygen with sulfur, forming a thiophene ring.
  • Applications in optoelectronics are hypothesized due to such electronic tuning .
Pyrrolo[3,4-b]pyridine-5,7-dione
  • Structure : Substitutes the furan oxygen with a nitrogen-containing pyrrole ring.
  • Example : 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione (CAS: 18184-75-3) includes a benzyl group, increasing molecular weight (266.26 g/mol ) and lipophilicity. This compound is used as an intermediate in pharmaceuticals, such as Moxifloxacin .

Substituent Variations

Furo[3,2-g]chromene-dione Derivatives
  • Examples :
    • Compound 7 [(Z)-2-((3,4-dihydroxystyryl)-2-isopropyl-2H-furo[3,2-g]chromene-3,7-dione)]: Melting point 68–71°C , synthesized via partial hydrogenation of ethynyl precursors.
    • Compound 8 [(Z)-2-(5-formyl-3-hydroxy-3-methoxystyryl)-2-isopropyl derivative]: Exists as a yellow oil, highlighting how polar substituents (e.g., formyl, methoxy) reduce crystallinity .
  • Comparison : The 4-methyl group in the target compound likely increases thermal stability compared to liquid analogs like Compound 8, while smaller substituents (methyl vs. isopropyl) may improve solubility.
6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
  • Structure : Features a cyclopentane ring fused to pyridine, with thienyl or aryl substituents.
  • Example : 4-Phenyl-2-(thien-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (Compound 5a) is a colorless solid. These derivatives exhibit rigid, planar structures, suggesting higher melting points than furan-based analogs .

Functional Group Modifications

Ethynyl-Substituted Derivatives
  • Example: Compound 25 (2-isopropyl-3-[(2,3,4-trimethoxyphenyl)ethynyl]-7H-furo[3,2-g]chromene-7-one): Synthesized via Sonogashira coupling, demonstrating the utility of ethynyl groups in cross-coupling reactions. The electron-withdrawing dione moiety facilitates such reactivity .
Benzyl-Substituted Analogs

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point/State Key Substituents
4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione* C₈H₅NO₃ 163.12 Not reported Methyl at C4
5H,7H-furo[3,4-b]pyridine-5,7-dione C₇H₃NO₃ 149.10 Solid (storage at 2–8°C) None
6-Benzylpyrrolo[3,4-b]pyridine-5,7-dione C₁₄H₁₀N₂O₂ 266.26 Not reported Benzyl at N6
Compound 7 C₂₃H₁₈O₆ 390.39 68–71°C Isopropyl, dihydroxystyryl
Compound 8 C₂₅H₂₀O₇ 432.43 Yellow oil Isopropyl, formyl, methoxy

*Inferred data based on structural analogs.

Research Findings and Implications

  • Electronic Effects : The dione moiety in all analogs acts as an electron-withdrawing group, directing electrophilic substitutions to specific positions. Methyl groups (electron-donating) may stabilize adjacent charges or radicals .
  • Thermal Stability : The parent compound decomposes at 253.56°C (DSC/TG analysis) , while benzyl-substituted pyrrolo derivatives may exhibit lower stability due to steric strain.
  • Applications: Furopyridine-diones serve as intermediates in pharmaceuticals (e.g., Moxifloxacin ), while thieno analogs are explored in materials science .

Biological Activity

4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound characterized by a fused ring structure that integrates elements of furan and pyridine. Its molecular formula is C₇H₃N₁O₃, with a molecular weight of approximately 149.1036 g/mol. This compound has garnered attention for its diverse biological activities, which are under ongoing investigation for potential pharmaceutical applications.

Chemical Structure and Properties

The compound features two carbonyl groups at the 5 and 7 positions, contributing to its chemical reactivity. The unique arrangement of functional groups within its fused ring system distinguishes it from similar compounds, leading to specific biological properties.

PropertyDetails
Molecular Formula C₇H₃N₁O₃
Molecular Weight 149.1036 g/mol
Structure Furo[3,4-b]pyridine core
Functional Groups Two carbonyl groups

Biological Activities

Research indicates that 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. Its mechanism may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
  • Antioxidant Properties : The presence of carbonyl functionalities suggests potential antioxidant activity. This could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological systems.

The exact mechanisms through which 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exerts its biological effects remain under investigation. However, it is believed that its interaction with specific molecular targets and pathways plays a crucial role. These interactions may influence various cellular processes such as apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
  • Antioxidant Activity Assessment : Research investigating the antioxidant capacity of this compound found that it effectively scavenged free radicals in vitro, indicating its potential role in protecting cells from oxidative damage .
  • Anti-inflammatory Research : In a model of induced inflammation in rats, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups .

Comparison with Similar Compounds

The biological activity of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dioneC₈H₅N₁O₃Contains an additional methyl group at position 3
Furo[3,4-b]pyrazine-5,7-dioneC₆H₂N₂O₃Features a pyrazine ring instead of pyridine
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dioneC₇H₄N₂O₂Incorporates a pyrrole ring structure

These comparisons highlight the unique properties of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione and its potential advantages over other compounds in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, analogous furopyridine derivatives are prepared by reacting substituted pyridinones with electrophilic reagents under acidic conditions (e.g., glacial acetic acid with phosphorous pentoxide as a catalyst). Key intermediates are characterized using IR spectroscopy (to confirm functional groups like carbonyls), ¹H/¹³C NMR (to verify regiochemistry and substituent positions), and UV-Vis spectroscopy (to assess conjugation patterns). Solid-state characterization may include melting point analysis and X-ray crystallography for unambiguous structural confirmation .

Q. How can researchers assess the purity and stability of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione under experimental conditions?

  • Methodological Answer : Purity is evaluated via HPLC (High-Performance Liquid Chromatography) with UV detection, using a C18 column and gradient elution (e.g., water/acetonitrile). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Mass spectrometry (MS) and TGA (Thermogravimetric Analysis) are employed to monitor decomposition products and thermal stability, respectively .

Q. What solvent systems are suitable for recrystallizing this compound, and how does substituent polarity influence solubility?

  • Methodological Answer : Common solvents include ethanol-water mixtures or dichloromethane-hexane. Polarity effects are determined by measuring solubility parameters (Hansen solubility parameters) and correlating with substituent electronic properties (e.g., electron-withdrawing groups reduce solubility in polar solvents). Systematic trials with solvent blends, guided by Hildebrand solubility theory , optimize crystal quality .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione to maximize yield and minimize byproducts?

  • Methodological Answer : A full factorial design tests variables like temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hours). Response Surface Methodology (RSM) identifies optimal conditions. For example, phosphorous pentoxide-catalyzed cyclization in acetic acid may show nonlinear interactions between temperature and catalyst concentration. ANOVA validates model significance, and GC-MS monitors byproduct formation .

Q. What mechanistic insights explain the regioselectivity observed in the formation of the furopyridine core?

  • Methodological Answer : Computational studies (e.g., DFT calculations at the B3LYP/6-31G* level) reveal transition-state energetics favoring 5- or 7-membered ring closure. Experimental evidence from isotopic labeling (e.g., ¹⁸O tracing) and kinetic profiling can distinguish between stepwise (via enol intermediates) and concerted pathways. Substituent effects on electron density at reactive sites (C-3 vs. C-5) are probed using Hammett plots .

Q. How do electron-donating/withdrawing substituents influence the photophysical properties of this compound?

  • Methodological Answer : Substituents (e.g., -OCH₃, -NO₂) are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. UV-Vis spectroscopy and fluorescence quenching assays quantify bathochromic/hypsochromic shifts. Time-Dependent DFT (TD-DFT) correlates experimental spectra with electronic transitions (e.g., π→π* or charge-transfer states). Solvatochromic studies in solvents of varying polarity further elucidate excited-state behavior .

Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR signal overlap) in structural elucidation?

  • Methodological Answer : Advanced NMR techniques include COSY (for coupling networks), HSQC (¹H-¹³C correlations), and NOESY (to confirm spatial proximity of substituents). For ambiguous cases, crystallographic data (single-crystal XRD) provide definitive proof. Dynamic NMR experiments (variable-temperature ¹H NMR) resolve rotameric or tautomeric equilibria causing signal splitting .

Q. How can in silico models predict the bioactivity of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione derivatives against therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens derivatives against targets like kinase enzymes or DNA topoisomerases. QSAR (Quantitative Structure-Activity Relationship) models use descriptors (logP, polar surface area) trained on bioassay data. MD simulations (GROMACS) assess binding stability over 100 ns trajectories. In vitro validation follows via enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) .

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